molecular formula C20H22BrNO4 B4293127 1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-6,7-DIETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE

1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-6,7-DIETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE

Cat. No.: B4293127
M. Wt: 420.3 g/mol
InChI Key: IFETVFFAKLWDOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-6,7-DIETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that features a brominated benzodioxole moiety and a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-6,7-DIETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multi-step organic reactions One common approach starts with the bromination of 1,3-benzodioxole to introduce the bromine atom at the 6-position This is followed by the formation of the tetrahydroisoquinoline core through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the bromination step and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-6,7-DIETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The bromine atom in the benzodioxole moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines. Substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-6,7-DIETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-6,7-DIETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated benzodioxole moiety can participate in halogen bonding, while the tetrahydroisoquinoline core can mimic the structure of neurotransmitters, allowing the compound to modulate biological pathways. The ethoxy groups may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(6-bromo-1,3-benzodioxol-5-yl)methanamine: This compound shares the brominated benzodioxole moiety but lacks the tetrahydroisoquinoline core.

    1-(6-bromo-1,3-benzodioxol-5-yl)-N-(1,2,4-triazol-4-yl)methanimine: This compound also contains the brominated benzodioxole moiety but features a triazole ring instead of the tetrahydroisoquinoline core.

Uniqueness

1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-6,7-DIETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to the combination of its structural features, which include the brominated benzodioxole moiety, the tetrahydroisoquinoline core, and the ethoxy groups

Properties

IUPAC Name

1-(6-bromo-1,3-benzodioxol-5-yl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNO4/c1-3-23-16-7-12-5-6-22-20(13(12)8-17(16)24-4-2)14-9-18-19(10-15(14)21)26-11-25-18/h7-10,20,22H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFETVFFAKLWDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=CC4=C(C=C3Br)OCO4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-6,7-DIETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE
Reactant of Route 2
Reactant of Route 2
1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-6,7-DIETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE
Reactant of Route 3
Reactant of Route 3
1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-6,7-DIETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE
Reactant of Route 4
Reactant of Route 4
1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-6,7-DIETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE
Reactant of Route 5
1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-6,7-DIETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE
Reactant of Route 6
1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-6,7-DIETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.